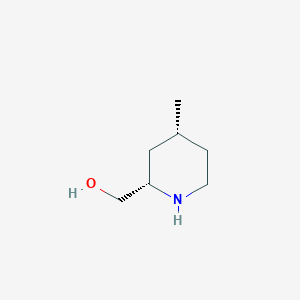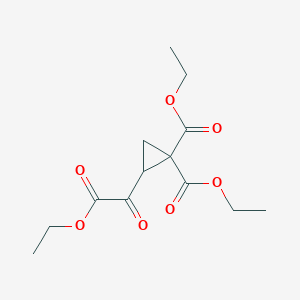
(5-(Piperidin-4-yl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 and a molecular weight of 195.02 g/mol . This compound features a piperidine ring attached to a furan ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of (5-(Piperidin-4-yl)furan-2-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Piperidin-4-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Oxidation: (5-(Piperidin-4-yl)furan-2-yl)methanol.
Reduction: (5-(Piperidin-4-yl)tetrahydrofuran-2-yl)boronic acid.
Substitution: Various biaryl or bialkyl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(5-(Piperidin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (5-(Piperidin-4-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Piperidin-4-yl)thiophene-2-yl)boronic acid: Similar structure but with a thiophene ring instead of a furan ring.
(5-(Piperidin-4-yl)pyridine-2-yl)boronic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a piperidine and a furan ring, which provides a distinct electronic and steric environment. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H14BNO3 |
|---|---|
Molekulargewicht |
195.03 g/mol |
IUPAC-Name |
(5-piperidin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2 |
InChI-Schlüssel |
NIJGPUFYZJEVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(O1)C2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


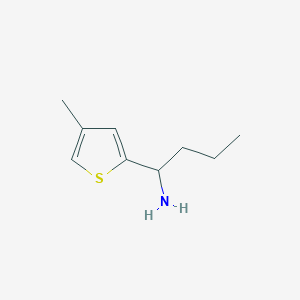
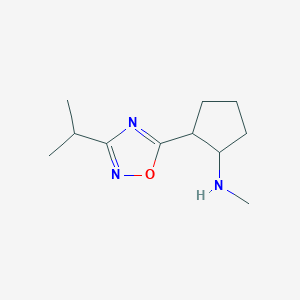
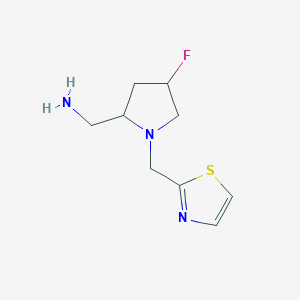

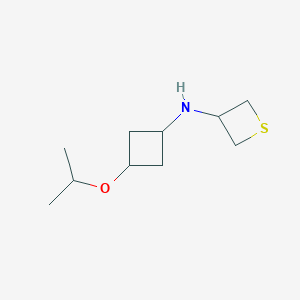

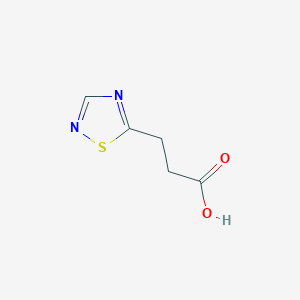


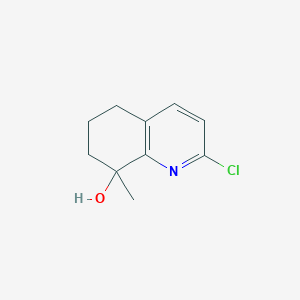

![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
